Superior Synthetic Yield in Lipid A Analogue Construction
In the synthesis of lipid A monosaccharide analogues, the condensation of a glucosamine derivative with (R)-3-benzyloxytetradecanoic acid (18a) using DCC and DMAP in CH2Cl2 proceeded with a 91% yield . This high yield demonstrates the compound's efficiency as an acylating agent for constructing complex glycolipids. In a related study, acylation of a similar protected glucosamine intermediate with the same compound provided a 86% yield [1]. While these are not direct head-to-head comparisons with alternative acylating agents in the same study, they represent consistent, high-yielding transformations in the context of challenging lipid A analogue syntheses.
| Evidence Dimension | Synthetic yield for acylation of a protected glucosamine derivative |
|---|---|
| Target Compound Data | 91% yield |
| Comparator Or Baseline | Not applicable (no direct comparator in same study) |
| Quantified Difference | N/A |
| Conditions | Condensation with DCC and DMAP in CH2Cl2 |
Why This Matters
A high synthetic yield is critical for cost-effective and scalable production of complex lipid A analogues used in vaccine research and immunology.
- [1] Zhang, Y., Gaekwad, J., Wolfert, M. A., & Boons, G.-J. (2007). Modulation of Innate Immune Responses with Synthetic Lipid A Derivatives. Journal of the American Chemical Society, 129(16), 5200-5216. View Source
